1-Bromo-3-cyclobutoxybenzene

Overview

Description

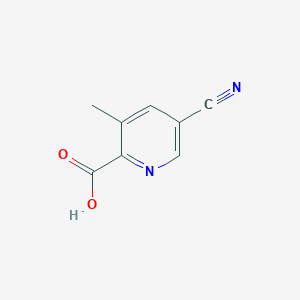

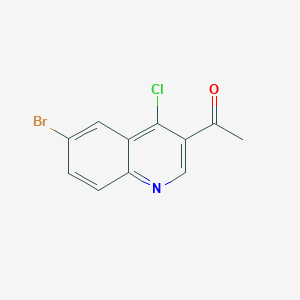

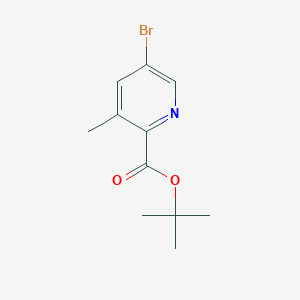

1-Bromo-3-cyclobutoxybenzene is a chemical compound with the CAS Number: 1268713-64-9 . It has a molecular weight of 227.1 and its IUPAC name is this compound . The compound is stored at room temperature and is in liquid form .

Molecular Structure Analysis

The linear formula of this compound is C10H11BrO . The InChI code is 1S/C10H11BrO/c11-8-3-1-6-10(7-8)12-9-4-2-5-9/h1,3,6-7,9H,2,4-5H2 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 227.1 .Scientific Research Applications

Chemical Synthesis and Reactions

1-Bromo-3-cyclobutoxybenzene is a compound that has been utilized in various chemical reactions and syntheses. For example, it has been used in the formation of 1-bromo-1-alumacyclonona-2,4,6,8-tetraene through ring expansion processes. This reaction involves the insertion of alkyne molecules into Al-C bonds, indicating its utility in complex chemical syntheses (Agou et al., 2015). Additionally, this compound is involved in the Cu-catalyzed reaction of 1,2-dihalobenzenes with 1,3-cyclohexanediones to synthesize 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones, showcasing its versatility in organic synthesis (Aljaar et al., 2012).

Material Science and Photovoltaic Applications

In the realm of material science and photovoltaics, this compound has been noted for its role in enhancing electron transfer processes in polymer solar cells. The compound is part of a group of materials that, when introduced to the active layer of polymer solar cells, leads to significant improvements in device performance (Fu et al., 2015).

Organic Electronics and Liquid Crystal Synthesis

Furthermore, the compound has applications in the field of organic electronics and the synthesis of liquid crystals. Its involvement in reactions leading to the synthesis of structurally complex molecules such as trioxadecalin derived liquid crystals, which are used in chiral precursor compounds, underscores its importance in advanced organic chemistry and material science (Bertini et al., 2003).

Advanced Organic Chemistry

Moreover, this compound is instrumental in advanced organic chemistry processes, such as the selective radical cyclisation of propargyl bromoethers to tetrahydrofuran derivatives, demonstrating its pivotal role in sophisticated organic synthesis pathways (Esteves et al., 2007).

Pharmaceutical and Fragrance Synthesis

In the context of pharmaceutical and fragrance synthesis, the compound is used in coupling reactions, such as the arylation of β-methallyl alcohol, to produce valuable floral fragrances, indicating its utility in creating complex molecules for various applications (Scrivanti et al., 2008).

Photodissociation and Kinetic Studies

It's also used in kinetic studies and photodissociation mechanisms, providing insights into the behavior of molecules under specific conditions, which is crucial for understanding chemical reactions at a fundamental level (Borg, 2007).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315-H319, indicating that it can cause skin and eye irritation . The precautionary statements associated with the compound include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

Mechanism of Action

Target of Action

Brominated compounds like this are often used in organic synthesis, suggesting that its targets could be a variety of organic compounds .

Mode of Action

Brominated compounds are generally known for their electrophilic nature, which allows them to participate in various chemical reactions . They can form bonds with nucleophiles, leading to substitution or addition products .

Biochemical Pathways

Brominated compounds are often involved in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The compound’s molecular weight (2271) and its brominated nature suggest that it may have unique pharmacokinetic properties .

Result of Action

As a brominated compound, it likely participates in various chemical reactions, leading to the formation of new compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-3-cyclobutoxy-benzene. For instance, the compound’s storage temperature is recommended to be refrigerated, indicating that temperature can affect its stability . Furthermore, the compound’s reactivity may also be influenced by the presence of other substances in its environment .

properties

IUPAC Name |

1-bromo-3-cyclobutyloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-8-3-1-6-10(7-8)12-9-4-2-5-9/h1,3,6-7,9H,2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZGCKVQXZWKRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1376246.png)

![2-(4-Bromophenyl)oxazolo[4,5-C]pyridine](/img/structure/B1376255.png)